Thiamin pyrophosphate
Overview
Description
Thiamin pyrophosphate (TPP), also known as thiamine diphosphate (ThDP), is a derivative of thiamine (vitamin B1). It is produced by the enzyme thiamine diphosphokinase and is present in all living systems, where it catalyzes several biochemical reactions . TPP is synthesized in the cytosol and is required for the activity of transketolase in the cytosol and the activity of pyruvate-, oxoglutarate-, and branched-chain keto acid dehydrogenases in the mitochondria .
Synthesis Analysis
The synthesis of TPP is carried out by overexpressed thiazole kinase, pyrimidine kinase, thiamin phosphate synthase, and thiamin phosphate kinase. This process provides a facile route to isotopically labeled TPP from its readily available pyrimidine and thiazole precursors .Molecular Structure Analysis
TPP consists of a pyrimidine ring connected to a thiazole ring, which is in turn connected to a pyrophosphate (diphosphate) functional group. The thiazole ring, which contains nitrogen and sulfur, is the most commonly involved part of the TPP molecule in reactions .Chemical Reactions Analysis
TPP plays different roles during distinct steps of metabolism, including glycolysis, the Krebs cycle, and the pentose phosphate pathway . It is involved in the oxidation of pyruvate in the pyruvate dehydrogenase complex .Physical And Chemical Properties Analysis
TPP has a molecular formula of C12H18N4O7P2S and a molecular weight of 424.31 g/mol . It is sensitive to UV light, which may cause degradation of the metabolites during analysis .Scientific Research Applications
Thiamin pyrophosphate plays a crucial role in carbohydrate and branched-chain amino acid metabolism. Its biosynthesis and mechanistic roles are well-understood in organisms like Escherichia coli and Bacillus subtilis, though knowledge in eukaryotes is still developing (Settembre, Begley, & Ealick, 2003).
It serves as a cofactor for several enzymes crucial in energy metabolism. Genetic defects in Thiamin uptake, activation, and attachment to target enzymes lead to various medical conditions, emphasizing its importance in human health (Brown, 2014).
Thiamin pyrophosphate is vital in plant growth and stress management. It has been found to enhance tolerance to oxidative stress in plants like Arabidopsis, suggesting its potential use in crop improvement and stress management (Subki, Zainal Abidin, & Yusof, 2018); (Tunc-Ozdemir et al., 2009).
In the context of structural biology, the crystal structure of thiamin pyrophosphokinase, a key enzyme in Thiamin pyrophosphate synthesis, has been elucidated. This provides insights into potential species-specific inhibitors for therapeutic or antimicrobial applications (Timm, Liu, Baker, & Harris, 2001).
Deficiencies in human thiamin metabolism, such as reduced Thiamin pyrophosphokinase activity, can lead to severe neurological and metabolic disorders. This highlights the importance of Thiamin pyrophosphate in clinical medicine (Mayr et al., 2011).
Safety And Hazards
properties
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEKOFBPNLCAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O7P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiamin pyrophosphate | |
CAS RN |
136-09-4, 136-08-3 | |
Record name | Thiamine pyrophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiamine pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cocarboxylase | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazoniol-5-yl]ethyl dihydrogen diphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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